

# Application Notes and Protocols: Formulating Triluma® with Enhanced Skin Permeation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Triluma   |           |
| Cat. No.:            | B12768597 | Get Quote |

#### Introduction

**Triluma**® cream, a combination of fluocinolone acetonide (0.01%), hydroquinone (4%), and tretinoin (0.05%), is a widely prescribed topical therapy for melasma.[1][2] The efficacy of this formulation is contingent on the ability of its active pharmaceutical ingredients (APIs) to permeate the stratum corneum, the primary barrier of the skin.[3] Fluocinolone acetonide is a corticosteroid that reduces inflammation, hydroquinone inhibits melanin synthesis, and tretinoin, a retinoid, promotes skin cell turnover and can enhance the penetration of other agents.[2][4][5] However, the inherent barrier function of the skin can limit the bioavailability of these APIs at their target sites in the epidermis and dermis.

These application notes provide detailed protocols for developing advanced formulations of **Triluma** with enhanced skin permeation characteristics. The focus is on leveraging nanotechnology-based delivery systems, specifically microemulsions and liposomes, to improve the solubility, stability, and cutaneous delivery of the three active ingredients.[6][7] The protocols are intended for researchers, scientists, and drug development professionals engaged in the optimization of topical dermatological products.

# Section 1: Strategies for Enhancing Skin Permeation

To overcome the barrier properties of the stratum corneum, various strategies can be employed. For the APIs in **Triluma**, two particularly promising approaches are the use of

# Methodological & Application





chemical penetration enhancers and encapsulation in nanocarrier systems.

- Chemical Penetration Enhancers (CPEs): These are compounds that reversibly decrease the barrier resistance of the stratum corneum.[8] Mechanisms include disrupting the highly ordered lipid structure of the intercellular matrix, thereby increasing drug diffusivity.[3][9] Examples include fatty acids (e.g., oleic acid), terpenes, and surfactants.[8][9]
- Nanocarrier Systems: These systems encapsulate drugs in particles ranging from 1 to 1000 nm. Their small size and composition can significantly enhance skin permeation and deposition.
  - Microemulsions: Thermodynamically stable, optically isotropic systems of oil, water, and surfactant, often with a cosurfactant.[10][11] They can increase drug solubilization and act as permeation enhancers themselves.[12][13]
  - Liposomes: Vesicular structures composed of one or more lipid bilayers, capable of
    encapsulating both hydrophilic and lipophilic drugs.[14][15] Liposomes can improve the
    stability of sensitive drugs like tretinoin and facilitate their transport into the skin.[16][17]

The following diagram illustrates the general mechanism of action of **Triluma**'s active ingredients and the role of permeation enhancement.





Click to download full resolution via product page

Caption: Mechanism of Triluma APIs and permeation enhancement.

## **Section 2: Formulation Protocols**

The following protocols describe the preparation of a standard cream (control) and two advanced formulations: a microemulsion and a liposomal gel.

# Protocol 2.1: Preparation of a Microemulsion-based Triluma Formulation

This protocol details the construction of an oil-in-water (O/W) microemulsion using the water titration method.[12][13]

#### Materials:

- Oil Phase: Isopropyl myristate (IPM)
- Surfactant: Tween 80 (Polysorbate 80)

# Methodological & Application





Cosurfactant: Propylene glycol

Aqueous Phase: Purified water

• APIs: Hydroquinone, Tretinoin, Fluocinolone Acetonide

• Equipment: Magnetic stirrer, vortex mixer, analytical balance, glass beakers.

#### Methodology:

- Construct Pseudo-ternary Phase Diagram: To identify the microemulsion region, prepare
  various mixtures of oil (IPM) and a surfactant/cosurfactant blend (Smix). A common Smix
  ratio is 2:1 (Tween 80:Propylene glycol). Titrate these mixtures with purified water until a
  transparent, low-viscosity liquid forms.[10] Plot the results on a phase diagram to define the
  stable microemulsion zone.
- Prepare the Smix: Accurately weigh and mix Tween 80 and propylene glycol in a 2:1 ratio.
- Dissolve APIs:
  - Dissolve the specified amounts of Tretinoin and Fluocinolone Acetonide in the oil phase (IPM) with gentle stirring.
  - Dissolve the Hydroquinone in the Smix blend. Gentle warming may be required.
- Form the Microemulsion:
  - Add the API-loaded oil phase to the API-loaded Smix and mix thoroughly.
  - Slowly add the required amount of purified water dropwise to the oil-Smix mixture under constant magnetic stirring (e.g., 400 rpm).[11]
  - Continue stirring for 30 minutes after all water has been added to ensure the formation of a stable, transparent microemulsion.
- Characterization: Store the final formulation in a sealed, light-protected container.
   Characterize for globule size, pH, and drug content.



# Protocol 2.2: Preparation of a Liposomal Gel Triluma Formulation

This protocol uses the thin-film hydration method to prepare multilamellar vesicles (MLVs) encapsulating the APIs, which are then incorporated into a gel base.[16][17]

#### Materials:

- Lipids: Soy Phosphatidylcholine (SPC), Cholesterol
- Solvent: Ethanol or a Chloroform:Methanol mixture (2:1 v/v)
- Aqueous Phase/Hydration Medium: Phosphate Buffered Saline (PBS), pH 7.4
- Gelling Agent: Carbopol® 940
- Neutralizing Agent: Triethanolamine (TEA)
- APIs: Hydroquinone, Tretinoin, Fluocinolone Acetonide
- Equipment: Rotary evaporator, bath sonicator, pH meter, overhead stirrer.

## Methodology:

- Lipid Film Formation:
  - Accurately weigh and dissolve SPC, cholesterol, Tretinoin, and Fluocinolone Acetonide in the organic solvent in a round-bottom flask.
  - Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, dry lipid film forms on the flask wall.
- Hydration:
  - Prepare the hydration medium by dissolving Hydroquinone in PBS (pH 7.4).
  - Add the hydration medium to the round-bottom flask containing the lipid film.



- Rotate the flask gently (without vacuum) in the water bath for 1-2 hours to allow the film to hydrate and form liposomal vesicles.
- Vesicle Size Reduction (Optional): To obtain smaller, more uniform vesicles, sonicate the liposomal dispersion in a bath sonicator for 15-30 minutes.
- Preparation of Liposomal Gel:
  - Disperse the Carbopol 940 powder in purified water and allow it to swell for 24 hours.
  - Slowly add the prepared liposomal dispersion to the Carbopol base with continuous stirring.
  - Neutralize the gel by adding triethanolamine dropwise until the desired pH (e.g., 5.5-6.0)
     and a clear, viscous gel is formed.[15]
- Characterization: Store the final gel in an opaque, airtight container. Characterize for vesicle size, entrapment efficiency, pH, viscosity, and drug content.

# **Section 3: Quantitative Data Summary**

The tables below present hypothetical but representative data for the characterization and performance of the different **Triluma** formulations.

Table 1: Composition of Enhanced **Triluma** Formulations



| Component                  | Control Cream (%<br>w/w) | Microemulsion<br>(ME) (% w/w) | Liposomal Gel (LG)<br>(% w/w) |
|----------------------------|--------------------------|-------------------------------|-------------------------------|
| Fluocinolone<br>Acetonide  | 0.01                     | 0.01                          | 0.01                          |
| Hydroquinone               | 4.00                     | 4.00                          | 4.00                          |
| Tretinoin                  | 0.05                     | 0.05                          | 0.05                          |
| Isopropyl Myristate        | -                        | 10.00                         | -                             |
| Tween 80                   | -                        | 30.00                         | -                             |
| Propylene Glycol           | -                        | 15.00                         | -                             |
| Soy<br>Phosphatidylcholine | -                        | -                             | 3.00                          |
| Cholesterol                | -                        | -                             | 1.00                          |
| Carbopol 940               | 1.00                     | -                             | 1.00                          |
| Cream/Gel Base             | to 100                   | -                             | to 100                        |

| Purified Water | to 100 | to 100 | to 100 |

Table 2: Physicochemical Characterization of Formulations

| Parameter                  | Control Cream       | Microemulsion<br>(ME) | Liposomal Gel (LG) |
|----------------------------|---------------------|-----------------------|--------------------|
| Appearance                 | <b>Opaque Cream</b> | Transparent Liquid    | Translucent Gel    |
| рН                         | 5.6 ± 0.2           | 5.8 ± 0.1             | 5.7 ± 0.2          |
| Viscosity (cP)             | 4500 ± 250          | 150 ± 20              | 5200 ± 300         |
| Particle/Globule Size (nm) | N/A                 | 45 ± 5                | 185 ± 15           |
| Zeta Potential (mV)        | N/A                 | -5.2 ± 0.8            | -28.5 ± 2.1        |



| Entrapment Efficiency (%) | N/A | >99% (Solubilized) | HQ: 75±4, Tret: 88±3, FA: 85±5 |

Table 3: In Vitro Skin Permeation Parameters (Hydroquinone)

| Formulation        | Steady-State Flux<br>(Jss) (µg/cm²/h) | Permeability<br>Coefficient (Kp)<br>(cm/h x 10 <sup>-3</sup> ) | Enhancement Ratio<br>(ER)¹ |
|--------------------|---------------------------------------|----------------------------------------------------------------|----------------------------|
| Control Cream      | $1.8 \pm 0.3$                         | 0.45 ± 0.07                                                    | 1.0                        |
| Microemulsion (ME) | 8.5 ± 0.9                             | 2.12 ± 0.22                                                    | 4.72                       |
| Liposomal Gel (LG) | 5.9 ± 0.6                             | 1.47 ± 0.15                                                    | 3.28                       |

<sup>&</sup>lt;sup>1</sup>Enhancement Ratio (ER) = Jss of test formulation / Jss of control formulation.

# Section 4: Experimental Protocols for Evaluation Protocol 4.1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the methodology for assessing the permeation of APIs from the prepared formulations through an excised skin membrane.[18][19][20]

## Materials & Equipment:

- Vertical Franz diffusion cells (e.g., 9 mm orifice, 5 mL receptor volume).[21]
- Excised human or porcine skin (full-thickness or dermatomed).[20][22]
- Receptor Solution: PBS (pH 7.4) with a solubility enhancer (e.g., 0.5% Tween 80) to maintain sink conditions.[19]
- Circulating water bath set to 37°C (to maintain skin surface at 32°C).
- Magnetic stirrer.
- Formulations (Control, ME, LG).



HPLC system for analysis.

#### Methodology:

- Skin Membrane Preparation:
  - Thaw frozen skin at room temperature.
  - Remove any subcutaneous fat using a scalpel.
  - Cut the skin into sections large enough to be mounted on the Franz cells.
  - Equilibrate the skin sections in PBS for 30 minutes before mounting.
- · Franz Cell Assembly:
  - Degas the receptor solution by sonication to prevent air bubbles.
  - Fill the receptor chamber of each Franz cell with the receptor solution, ensuring no bubbles are trapped beneath the skin. Place a small magnetic stir bar in the chamber.
  - Mount the skin membrane on the cell with the stratum corneum side facing the donor chamber.
  - Clamp the donor and receptor chambers together securely.
- System Equilibration:
  - Place the assembled cells in the holder connected to the circulating water bath.
  - Equilibrate for 30 minutes with continuous stirring of the receptor fluid.
- Formulation Application:
  - Apply a finite dose (e.g., 10 mg/cm²) of the test formulation evenly onto the skin surface in the donor chamber.
- Sample Collection:



- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot
   (e.g., 300 μL) from the sampling arm of the receptor chamber.[19]
- Immediately replenish the chamber with an equal volume of fresh, pre-warmed receptor solution.

## • Sample Analysis:

 Analyze the collected samples for the concentration of each API using a validated HPLC method.

## Data Analysis:

- $\circ$  Calculate the cumulative amount of each drug permeated per unit area (µg/cm²) and plot it against time.
- Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
- Calculate the permeability coefficient (Kp) using the formula: Kp = Jss / Cv, where Cv is the initial drug concentration in the formulation.

The following diagrams illustrate the experimental workflow and the logical relationships in formulation design.





Click to download full resolution via product page

**Caption:** Experimental workflow for formulation and evaluation.





Click to download full resolution via product page

Caption: Logical relationships in enhanced formulation design.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. mims.com [mims.com]
- 2. mountainside-medical.com [mountainside-medical.com]
- 3. tandfonline.com [tandfonline.com]

# Methodological & Application





- 4. Tri-Luma: Uses, Side Effects, Reviews & More GoodRx [goodrx.com]
- 5. Prescription Melasma Treatment | Tri-Luma® Cream [triluma.com]
- 6. Nanoparticles and nanofibers for topical drug delivery PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advancements in nanoparticle-based topical drug delivery systems for psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EFFECT OF CHEMICAL PENETRATION ENHANCERS ON SKIN PERMEATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 9. Effects of Chemical Enhancers on Human Epidermal Membrane: Structure-Enhancement Relationship based on Maximum Enhancement (Emax) PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and evaluation of microemulsion-based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides PMC [pmc.ncbi.nlm.nih.gov]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. dovepress.com [dovepress.com]
- 14. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Tretinoin-loaded liposomal formulations: from lab to comparative clinical study in acne patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fabrication and characterization of hydroquinone in liposomal gel for transdermal drug delivery [zenodo.org]
- 18. alterlab.co.id [alterlab.co.id]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. aurigaresearch.com [aurigaresearch.com]
- 22. researchmgt.monash.edu [researchmgt.monash.edu]
- 23. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Formulating Triluma® with Enhanced Skin Permeation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12768597#formulating-triluma-with-enhanced-skin-permeation]



## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com